

Hydrolysis Rate of Captafol Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Captafol*

Cat. No.: *B1668290*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate of the fungicide **Captafol** under various pH conditions. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering detailed quantitative data, experimental methodologies, and visual representations of the underlying chemical processes.

Quantitative Data on Captafol Hydrolysis

The rate of **Captafol** hydrolysis is significantly influenced by the pH of the aqueous solution. Generally, **Captafol** is more stable in acidic conditions and degrades rapidly in neutral to alkaline environments. The quantitative data on the hydrolysis half-life of **Captafol** at different pH values are summarized in the table below.

pH	Temperature (°C)	Half-life ($t_{1/2}$)	Rate Constant (k)	Reference
3.0	Not Specified	77.8 hours	0.0089 hr ⁻¹	(Kim et al., 1997) [1]
7.0	Not Specified	6.54 hours	0.106 hr ⁻¹	(Kim et al., 1997) [1]
7.0	25	16.7 hours (1000 minutes)	0.041 hr ⁻¹	(Anon., 1965a) [2]
8.0	Not Specified	0.72 hours (43.2 minutes)	0.963 hr ⁻¹	(Kim et al., 1997) [1]

Note: The rate constant (k) is calculated from the half-life ($t_{1/2}$) using the first-order rate equation: $k = 0.693 / t_{1/2}$.

Experimental Protocols for Determining Hydrolysis Rate

The following is a generalized experimental protocol for determining the hydrolysis rate of **Captafol**, based on established methodologies for related compounds.

Materials and Reagents

- **Captafol** (analytical standard)
- Buffer solutions (pH 3, 5, 7, 9)
 - Acidic range (e.g., pH 3, 5): Citrate or acetate buffers
 - Neutral (pH 7): Phosphate buffer
 - Alkaline (e.g., pH 9): Borate buffer
- Organic solvent (e.g., acetonitrile or acetone) for preparing **Captafol** stock solution
- Quenching solvent (e.g., ethyl acetate or dichloromethane)

- Anhydrous sodium sulfate
- Deionized water

Instrumentation

- pH meter
- Constant temperature water bath or incubator
- Volumetric flasks and pipettes
- Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS)
- Analytical balance

Experimental Procedure

- Preparation of Stock Solution: Accurately weigh a known amount of **Captafol** and dissolve it in a minimal amount of a suitable organic solvent to prepare a concentrated stock solution.
- Reaction Setup:
 - For each pH to be tested, prepare a series of flasks containing the respective buffer solution.
 - Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate.
 - Spike each flask with a small, known volume of the **Captafol** stock solution to achieve the desired initial concentration. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid co-solvent effects.
- Sampling:
 - At predetermined time intervals, withdraw an aliquot from each reaction flask. The sampling frequency should be adjusted based on the expected hydrolysis rate at each pH.

- Immediately quench the hydrolysis reaction in the collected aliquot by adding a volume of an immiscible organic solvent (e.g., ethyl acetate) and vigorously shaking. This extracts the remaining **Captafol** into the organic phase, away from the aqueous buffer.
- Sample Preparation for Analysis:
 - Separate the organic layer from the aqueous layer.
 - Dry the organic extract over anhydrous sodium sulfate.
 - Concentrate the extract to a known volume.
- Analysis:
 - Analyze the concentration of **Captafol** in the prepared samples using a calibrated GC-ECD or LC-MS/MS system.
 - The disappearance of **Captafol** over time is monitored to determine the hydrolysis rate.

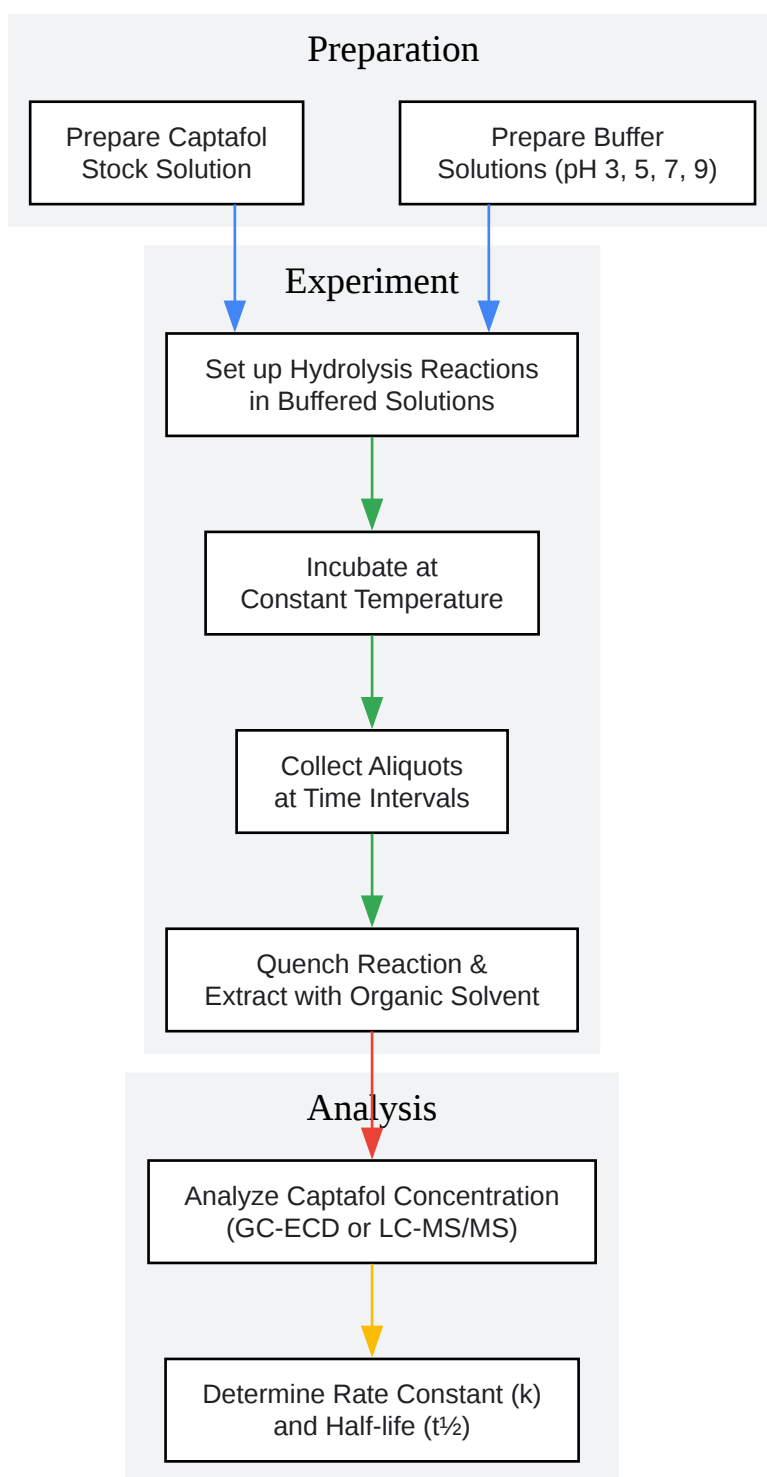
Data Analysis

- Plot the natural logarithm of the **Captafol** concentration versus time for each pH.
- The hydrolysis of **Captafol** typically follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the plot (slope = $-k$).
- The half-life ($t_{1/2}$) at each pH is then calculated using the equation: $t_{1/2} = 0.693 / k$.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a **Captafol** hydrolysis kinetics study.

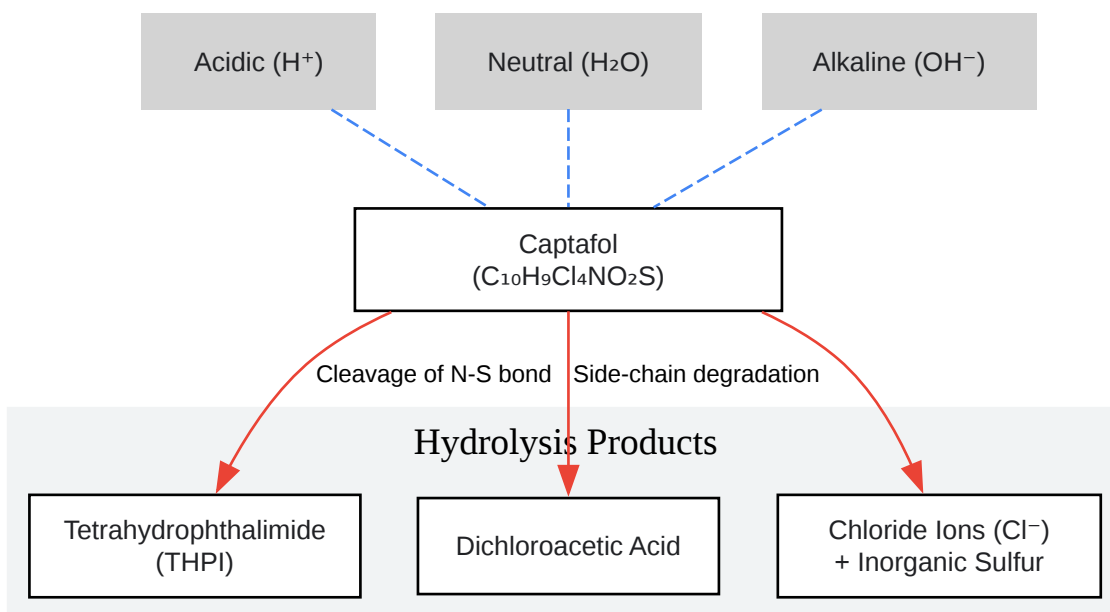


[Click to download full resolution via product page](#)

Experimental workflow for **Captafol** hydrolysis kinetics.

Hydrolysis Pathway of Captafol

Captafol undergoes hydrolysis through the cleavage of the nitrogen-sulfur (N-S) bond. The reaction is catalyzed by both acid and base. Under alkaline conditions, the hydroxide ion acts as a nucleophile, leading to a more rapid degradation.



[Click to download full resolution via product page](#)

*Simplified hydrolysis pathway of **Captafol**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2425-06-1, CAPTAFOL | lookchem [lookchem.com]
- 2. 148. Captafol (FAO/PL:1969/M/17/1) [inchem.org]
- To cite this document: BenchChem. [Hydrolysis Rate of Captafol Under Different pH Conditions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668290#hydrolysis-rate-of-captafol-under-different-ph-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com